1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-(Benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest within the realms of medicinal and synthetic organic chemistry. This compound features a complex structure combining benzenesulfonyl, methoxyphenyl, triazolo, pyrimidine, and piperazine functional groups, making it a candidate for diverse chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves multi-step synthesis:
Formation of the benzenesulfonyl intermediate: : This involves sulfonylation of benzene with sulfonating agents such as sulfonyl chloride under controlled acidic conditions.
Preparation of the triazolo-pyrimidine core: : A multi-step process involving the formation of a triazole ring followed by its coupling with a pyrimidine derivative. This process often requires transition metal catalysts and optimized reaction conditions for high yield.
Coupling with piperazine: : The final product is achieved by reacting the triazolo-pyrimidine intermediate with piperazine in the presence of suitable base and solvents.
Industrial Production Methods
In industrial settings, the production of this compound would necessitate large-scale reactors capable of maintaining consistent temperature and pH conditions. Catalysts and reagents are often used in stoichiometric amounts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the methoxy group to form more reactive intermediates.
Reduction: : Reduction reactions can modify the benzenesulfonyl group or the triazole ring, impacting the compound's reactivity and binding properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituting agents: : Halogens, nitro groups, alkyl groups under various conditions like acidic or basic catalysts.
Major Products
Oxidized derivatives: : Modified methoxy groups leading to aldehydes or ketones.
Reduced derivatives: : Reduced benzenesulfonyl or triazole rings creating simpler aromatic systems.
Substituted products: : Aromatic ring substitutions yield a variety of functionalized compounds for further application.
Scientific Research Applications
1-(Benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is utilized in various fields of research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: : Explored for therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects typically involves its interaction with molecular targets such as enzymes, receptors, or DNA. It can inhibit or activate pathways depending on its binding affinity and structural conformation.
Comparison with Similar Compounds
Compared to similar compounds, 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds may include other triazolo-pyrimidines or piperazine derivatives, each with varying substituents that alter their reactivity and application.
List of Similar Compounds
1-(Benzenesulfonyl)-4-[3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(Benzenesulfonyl)-4-[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(Benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
This article outlines the key features and potential applications of this compound, emphasizing its importance in various scientific domains
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3S/c1-31-17-9-7-16(8-10-17)28-21-19(24-25-28)20(22-15-23-21)26-11-13-27(14-12-26)32(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDLFXRRPSDJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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